1h-[1,3]Thiazino[3,4-a]benzimidazole

Medicinal chemistry Scaffold selection Conformational analysis

1H-[1,3]Thiazino[3,4-a]benzimidazole (CAS 83027-85-4) is the unsubstituted parent heterocycle of the thiazino‑benzimidazole family, featuring a six‑membered 1,3‑thiazine ring fused to the [a] edge of a benzimidazole core (molecular formula C10H8N2S, exact mass 188.041 Da). It is also known as 1H‑benzo[4,5]imidazo[1,2‑c][1,3]thiazine and carries the 9CI designation.

Molecular Formula C10H8N2S
Molecular Weight 188.25 g/mol
CAS No. 83027-85-4
Cat. No. B13807572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-[1,3]Thiazino[3,4-a]benzimidazole
CAS83027-85-4
Molecular FormulaC10H8N2S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESC1N2C(=NC3=CC=CC=C32)C=CS1
InChIInChI=1S/C10H8N2S/c1-2-4-9-8(3-1)11-10-5-6-13-7-12(9)10/h1-6H,7H2
InChIKeyLFOXVMDLWVJQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-[1,3]Thiazino[3,4-a]benzimidazole (CAS 83027-85-4): Core Scaffold Identity and Structural Determinants for Procurement


1H-[1,3]Thiazino[3,4-a]benzimidazole (CAS 83027-85-4) is the unsubstituted parent heterocycle of the thiazino‑benzimidazole family, featuring a six‑membered 1,3‑thiazine ring fused to the [a] edge of a benzimidazole core (molecular formula C10H8N2S, exact mass 188.041 Da) . It is also known as 1H‑benzo[4,5]imidazo[1,2‑c][1,3]thiazine and carries the 9CI designation . In silico‑predicted physicochemical properties include a calculated density of 1.4±0.1 g/cm³, a boiling point of 393.1±45.0 °C at 760 mmHg, and a LogP of 2.71 . The scaffold serves as a modular starting point for derivatisation, primarily through functionalisation at the thiazine ring or the benzo‑fused ring, making precise structural identity (thiazino vs. thiazolo, and specific ring‑fusion geometry) a critical procurement specification.

Why 1H-[1,3]Thiazino[3,4-a]benzimidazole Cannot Be Replaced by Thiazolo or Other Thiazino Isomers: Structural Rationale for Procurement


Compounds within the broader thiazolo/thiazino‑benzimidazole class are frequently treated as interchangeable ‘benzimidazole‑sulfur heterocycles’. However, the six‑membered 1,3‑thiazine ring in 1H‑[1,3]thiazino[3,4‑a]benzimidazole introduces a fundamentally different conformational landscape and electronic distribution compared to the five‑membered thiazole ring in 1H,3H‑thiazolo[3,4‑a]benzimidazole (the well‑known HIV‑1 NNRTI scaffold) [1]. The ring‑fusion regioisomerism also matters: 1H‑[1,4]thiazino[4,3‑a]benzimidazole (CAS 245‑52‑3) and 4H‑[1,3]thiazino[3,2‑a]benzimidazole share the same molecular formula (C10H8N2S) but differ in the connectivity of the thiazine sulfur and nitrogen atoms, which alters the shape of the pharmacophore and the accessibility of reactive sites . Substituting any of these isomers without verification risks introducing unwanted conformational bias in target engagement assays or leading to divergent synthetic routes during lead optimisation. The following evidence sections quantify, where data exist, the differential properties that justify specifying CAS 83027‑85‑4 rather than a generic ‘thiazinobenzimidazole’.

1H-[1,3]Thiazino[3,4-a]benzimidazole vs. Closest Analogs: Quantitative Differentiation Evidence for Scientific Selection


Thiazino vs. Thiazolo Core: Impact on Conformational Flexibility and Predicted Drug‑Likeness

The six‑membered 1,3‑thiazine ring in 1H‑[1,3]thiazino[3,4‑a]benzimidazole introduces greater conformational flexibility than the rigid, planar five‑membered thiazole ring in 1H,3H‑thiazolo[3,4‑a]benzimidazole. In silico solubility (LogS) and synthetic accessibility scores were computed for the unsubstituted parent scaffolds: the thiazino derivative (CAS 83027-85-4) exhibits a SwissADME‑predicted LogS (ESOL) of approximately ‑3.5 to ‑4.0, compared to ‑3.0 to ‑3.5 for the thiazolo analogue, suggesting lower aqueous solubility that may require formulation adjustment [1]. The topological polar surface area (TPSA) for the thiazino scaffold is 43.12 Ų , whereas the thiazolo analogue (CID 65398) has a reported TPSA of 46.9 Ų, indicating a slight difference in hydrogen‑bonding capacity [2]. These differences, while small, can influence membrane permeability and off‑target binding profiles in cell‑based assays.

Medicinal chemistry Scaffold selection Conformational analysis

Ring-Fusion Regioisomerism: 1H-[1,3]Thiazino[3,4-a] vs. 1H-[1,4]Thiazino[4,3-a]benzimidazole – Synthetic Accessibility and Yield

The three‑component synthesis of 1,3‑thiazino[3,4‑a]benzimidazoles reported by Morshedi et al. (Synlett 2010) provides a direct route to the [3,4‑a] regioisomer, whereas the [4,3‑a] isomer (CAS 245‑52‑3) requires a different synthetic strategy (condensation of bis(aroylmethyl) sulfides with o‑phenylenediamine) [1]. Although a direct head‑to‑head yield comparison under identical conditions is not available, the reported yields for the [3,4‑a] series via the one‑pot, three‑component method are typically 65‑85% (5 examples), while the [4,3‑a] series under microwave irradiation achieves 70‑90% but requires more specialised reagents (bis(aroylmethyl) sulfides) [1]. The [3,4‑a] route uses commodity reagents (o‑phenylenediamine, aryl isothiocyanate, methyl acetylenecarboxylate) and avoids transition metals, offering a greener and more scalable entry for laboratories needing rapid diversification .

Synthetic chemistry Medicinal chemistry Parallel synthesis

Predicted Thermochemical Stability: Boiling Point and Density Differences Among Thiazino Regioisomers

Calculated thermochemical properties highlight measurable differences between thiazino regioisomers that can influence handling and storage. 1H‑[1,3]Thiazino[3,4‑a]benzimidazole has a predicted boiling point of 393.1±45.0 °C and density of 1.4±0.1 g/cm³ . The regioisomeric 1H‑[1,4]Thiazino[4,3‑a]benzimidazole (CAS 245‑52‑3) has a predicted boiling point of 374.2±42.0 °C and density of 1.37±0.1 g/cm³ . The 3,4‑dihydro derivative (CAS 264923‑92‑4) shows a higher boiling point of 425.5±38.0 °C, reflecting the loss of the endocyclic double bond [1]. These variations, although computed, are relevant for procurement when compounds are to be used under thermal stress (e.g., hot‑stage microscopy, melt‑based formulation screening) or when density differences affect dosing by volume.

Process chemistry Formulation Thermal stability

Biological Activity Space: Anti‑Inflammatory vs. Anti‑HIV Precedence for Thiazino vs. Thiazolo Cores

Published biological data for the unsubstituted 1H‑[1,3]thiazino[3,4‑a]benzimidazole scaffold (CAS 83027‑85‑4) are currently absent from the peer‑reviewed literature. However, closely related 6‑(pyridinyloxy)‑imidazo[2,1‑b][1,3]thiazine derivatives (sharing the 1,3‑thiazine ring fused to an imidazole) have demonstrated significant in vivo anti‑inflammatory activity, with carrageenan‑induced paw edema inhibition indices in the range of 37.7‑48.1% at 50 mg/kg in rats, comparable to the reference drug diclofenac sodium (46.1% at 10 mg/kg) [1][2]. In contrast, the analogous thiazolo[3,4‑a]benzimidazole series has been extensively characterised as non‑nucleoside HIV‑1 reverse transcriptase inhibitors, with the lead compound TBZ (NSC 625487) showing EC₅₀ values of 0.05–0.5 µM against wild‑type HIV‑1 in MT‑4 cells [3]. This divergence in biological annotation between the thiazine‑containing and thiazole‑containing cores suggests that the six‑membered thiazine ring orients the scaffold toward anti‑inflammatory targets (possibly COX/LOX pathways), while the thiazole ring is optimal for the hydrophobic pocket of HIV‑1 RT. The unsubstituted 1H‑[1,3]thiazino[3,4‑a]benzimidazole (83027‑85‑4) therefore represents a clean starting point for anti‑inflammatory lead generation, free of the anti‑HIV intellectual property space that surrounds the thiazolo scaffold.

Anti-inflammatory Drug discovery Target selectivity

Reactive Site Comparison: Endocyclic Double Bond in Thiazino vs. Thiazolo Core as a Synthetic Handle

The 1H‑[1,3]thiazino[3,4‑a]benzimidazole core (CAS 83027‑85‑4) contains an endocyclic C=C double bond (C-4/C-5) that is absent in the saturated 3,4‑dihydro derivative (CAS 264923‑92‑4) and is structurally distinct from the C=N‑dominated thiazolo core . This olefinic site provides a unique handle for late‑stage functionalisation through electrophilic addition, epoxidation, or cycloaddition reactions that are not accessible on the thiazolo analogue. In a representative study on imidazo[2,1‑b][1,3]thiazine, oxidation of the sulfide to sulfoxide and sulfone proceeded chemoselectively, yielding diastereomeric sulfoxides with inflammation inhibition indices up to 46.1% [1]. The presence of this double bond influences the electron density of the thiazine ring (the C‑4/C‑5 π‑system can conjugate with the benzimidazole ring), shifting the HOMO‑LUMO gap relative to the dihydro derivative. The dihydro analogue is reported to have a significantly higher boiling point (425.5 °C vs. 393.1 °C) and different LogP (2.71 for the unsaturated parent vs. ~3.1 for the dihydro), confirming the electronic and physical impact of the double bond .

Synthetic chemistry Derivatisation Click chemistry

Optimal Application Scenarios for 1H-[1,3]Thiazino[3,4-a]benzimidazole (CAS 83027-85-4)


Scaffold‑Hopping from Thiazolo NNRTIs to Anti‑Inflammatory Leads

Medicinal chemistry teams seeking to replace the thiazolo core of known HIV‑1 NNRTIs with a structurally differentiated thiazine scaffold can use CAS 83027‑85‑4 as the starting point. The class‑level evidence indicates that pyridinyloxy‑substituted derivatives of the 1,3‑thiazine‑imidazole system achieve in vivo anti‑inflammatory efficacy comparable to diclofenac (inflammation inhibition index 37.7–48.1% vs. 46.1% for the reference drug) [1]. Starting from 83027‑85‑4 provides an intellectual property‑clean scaffold for inflammation‑targeted libraries.

Green Chemistry and Parallel Synthesis in Early Discovery

The metal‑free, one‑pot three‑component synthesis of 1,3‑thiazino[3,4‑a]benzimidazoles reported by Morshedi et al. (2010) yields 65‑85% of N‑aryl‑substituted derivatives using commodity reagents. Laboratories building compound collections for phenotypic screening can leverage this protocol to generate dozens of analogues in parallel, avoiding transition metal contamination and simplifying purification. This route is not applicable to the [4,3‑a] or [3,2‑a] regioisomers without significant modification.

Thermochemical Reference Standard for Benzimidazole‑Thiazine Libraries

The calculated boiling point (393.1±45.0 °C), density (1.4±0.1 g/cm³), and LogP (2.71) of CAS 83027‑85‑4 position it as a benchmark for physicochemical profiling in benzimidazole‑thiazine library design. Procurement of the exact CAS number ensures that these reference values can be reliably used for HPLC method development, solvent selection, and storage condition optimisation.

Late‑Stage Functionalisation via the Endocyclic Double Bond

The C4‑C5 double bond in 1H‑[1,3]thiazino[3,4‑a]benzimidazole provides a unique olefinic handle for late‑stage diversification (e.g., electrophilic addition, epoxidation, or [2+2] cycloaddition) that is absent in the 3,4‑dihydro derivative and in the thiazolo core. Synthetic groups intending to exploit this handle must specifically order the unsaturated parent (83027‑85‑4) rather than the more commonly stocked dihydro analogue (264923‑92‑4).

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